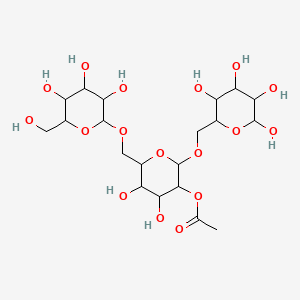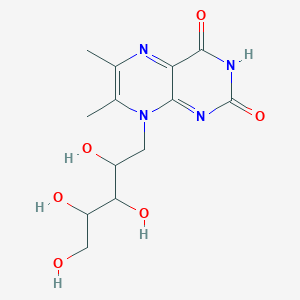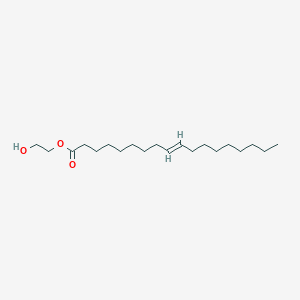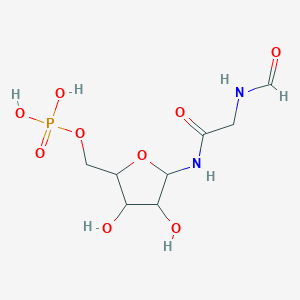
Pustulan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pustulan is a polysaccharide derived from lichens, specifically from the species Lasallia pustulata. It is a linear beta-D-glucan with beta-1,6-glycosidic linkages. This compound is known for its unique structural properties and its ability to form gels in water, which is influenced by the degree of acetylation and the conditions under which the lichen has been stored .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pustulan is typically extracted from lichens through a series of steps involving boiling water extraction and subsequent purification processes. The extraction process involves boiling the lichen material in water, followed by filtration and precipitation to isolate the polysaccharide .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from lichen sources. The process includes harvesting the lichens, drying, and then subjecting them to boiling water extraction. The extracted solution is then filtered, and the polysaccharide is precipitated using alcohol or other solvents. The precipitated this compound is then dried and purified for further use .
Analyse Des Réactions Chimiques
Types of Reactions: Pustulan undergoes various chemical reactions, including hydrolysis, oxidation, and acetylation.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using beta-1,6-glucanases can break down this compound into smaller oligosaccharides and glucose.
Oxidation: Oxidative reactions can modify the hydroxyl groups on the glucose units, leading to the formation of carboxyl groups.
Major Products:
Hydrolysis: Produces glucose and gentiobiose.
Oxidation: Produces carboxylated derivatives of this compound.
Acetylation: Produces acetylated this compound with varying degrees of acetylation.
Applications De Recherche Scientifique
Pustulan has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying beta-glucans and their properties.
Biology: Investigated for its role in fungal cell wall structure and function.
Industry: Used in the development of bio-based materials and as a thickening agent in various formulations.
Mécanisme D'action
Pustulan exerts its effects primarily through the activation of the Dectin-1 receptor, a C-type lectin-like pattern recognition receptor. Upon binding to Dectin-1, this compound triggers the CARD9-dependent activation of NF-kappaB and MAP kinases, leading to the production of proinflammatory cytokines and the stimulation of innate immune responses . This mechanism is crucial for its immunomodulatory and potential antitumor activities .
Comparaison Avec Des Composés Similaires
Pustulan is unique among beta-glucans due to its beta-1,6-glycosidic linkages. Similar compounds include:
Lichenan: A beta-1,3/1,4-glucan from lichens.
Zymosan: A beta-1,3-glucan from yeast cell walls.
Laminarin: A beta-1,3/1,6-glucan from brown algae.
Uniqueness: this compound’s beta-1,6-glycosidic linkages confer distinct structural and functional properties compared to other beta-glucans. Its ability to form gels and its specific interaction with the Dectin-1 receptor make it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C20H34O17 |
|---|---|
Poids moléculaire |
546.5 g/mol |
Nom IUPAC |
[4,5-dihydroxy-2-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl] acetate |
InChI |
InChI=1S/C20H34O17/c1-5(22)34-17-14(28)11(25)8(4-32-19-16(30)13(27)9(23)6(2-21)36-19)37-20(17)33-3-7-10(24)12(26)15(29)18(31)35-7/h6-21,23-31H,2-4H2,1H3 |
Clé InChI |
SLAAXXJDBDRJPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C(C(C(OC1OCC2C(C(C(C(O2)O)O)O)O)COC3C(C(C(C(O3)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1]Benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione,2,3,8-trimethoxy-7-(beta-D-xylopyranosyloxy)-](/img/structure/B12319685.png)
![sodium;(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfate](/img/structure/B12319688.png)
![2-[2-(Tert-butoxycarbonyl-methyl-amino)-propionylamino]-3-methyl-butyric acid](/img/structure/B12319699.png)
![(2,7,9,10-Tetraacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B12319707.png)


